Cas no 181819-60-3 (Benzenemethanol, 2,4-dimethoxy-6-methyl-)
Benzenemethanol, 2,4-dimethoxy-6-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 2,4-dimethoxy-6-methyl-
- 2,4-Dimethoxy-6-methylbenzenemethanol
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- Inchi: 1S/C10H14O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-5,11H,6H2,1-3H3
- InChI Key: RCNHXOXQCGIIPH-UHFFFAOYSA-N
- SMILES: C1(CO)=C(C)C=C(OC)C=C1OC
Experimental Properties
- Density: 1.087±0.06 g/cm3(Predicted)
- Boiling Point: 313.0±37.0 °C(Predicted)
- pka: 14.19±0.10(Predicted)
Benzenemethanol, 2,4-dimethoxy-6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-38287004-1.0g |
(2,4-dimethoxy-6-methylphenyl)methanol |
181819-60-3 | 95% | 1.0g |
$657.0 | 2023-02-05 | |
| Enamine | BBV-38287004-2.5g |
(2,4-dimethoxy-6-methylphenyl)methanol |
181819-60-3 | 95% | 2.5g |
$1360.0 | 2023-10-29 | |
| Enamine | BBV-38287004-5.0g |
(2,4-dimethoxy-6-methylphenyl)methanol |
181819-60-3 | 95% | 5.0g |
$1723.0 | 2023-02-05 | |
| Enamine | BBV-38287004-10.0g |
(2,4-dimethoxy-6-methylphenyl)methanol |
181819-60-3 | 95% | 10.0g |
$2166.0 | 2023-02-05 | |
| Enamine | BBV-38287004-1g |
(2,4-dimethoxy-6-methylphenyl)methanol |
181819-60-3 | 95% | 1g |
$657.0 | 2023-10-29 | |
| Enamine | BBV-38287004-5g |
(2,4-dimethoxy-6-methylphenyl)methanol |
181819-60-3 | 95% | 5g |
$1723.0 | 2023-10-29 | |
| Enamine | BBV-38287004-10g |
(2,4-dimethoxy-6-methylphenyl)methanol |
181819-60-3 | 95% | 10g |
$2166.0 | 2023-10-29 |
Benzenemethanol, 2,4-dimethoxy-6-methyl- Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Benzenemethanol, 2,4-dimethoxy-6-methyl-
Benzenemethanol, 2,4-dimethoxy-6-methyl- and Its Significance in Modern Chemical Research
Benzenemethanol, 2,4-dimethoxy-6-methyl- (CAS No. 181819-60-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of novel therapeutic agents and advanced chemical synthesis methodologies. The presence of multiple hydroxyl and methoxy functional groups on its benzene ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The molecular structure of Benzenemethanol, 2,4-dimethoxy-6-methyl- consists of a benzene core substituted with two methoxy groups at the 2- and 4-positions and one methyl group at the 6-position. Additionally, a hydroxymethyl group (-CH₂OH) is attached to one of the carbon atoms of the benzene ring. This particular arrangement of functional groups imparts unique reactivity and selectivity, making it an invaluable building block in organic synthesis. The compound's solubility characteristics and stability under various reaction conditions further enhance its utility in chemical processes.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The methoxy and hydroxymethyl groups in Benzenemethanol, 2,4-dimethoxy-6-methyl- can be easily modified through various chemical reactions, allowing for the creation of a wide array of derivatives with distinct biological activities. For instance, researchers have been investigating its role as a precursor in the synthesis of antimicrobial agents and anti-inflammatory compounds. The ability to functionalize this molecule at multiple sites provides chemists with a high degree of flexibility in designing molecules with specific therapeutic profiles.
The synthesis of Benzenemethanol, 2,4-dimethoxy-6-methyl- typically involves multi-step organic transformations starting from readily available aromatic precursors. Advanced catalytic methods have been employed to achieve high yields and purity levels in its production. These methods often include selective methylation and hydroxylation reactions that are facilitated by transition metal catalysts or enzymatic systems. The optimization of these synthetic routes is crucial for ensuring that the compound can be produced on an industrial scale while maintaining its integrity for subsequent applications.
One of the most compelling aspects of Benzenemethanol, 2,4-dimethoxy-6-methyl- is its potential application in drug discovery. Researchers have leveraged its structural framework to develop novel compounds that exhibit promising biological activities. For example, derivatives of this molecule have shown inhibitory effects on certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. The hydroxymethyl group can be further functionalized into ether or ester linkages, which are common motifs in many bioactive molecules. This adaptability makes it an attractive candidate for medicinal chemists seeking to develop new therapeutic strategies.
The role of computational chemistry has also been instrumental in understanding the reactivity and potential applications of Benzenemethanol, 2,4-dimethoxy-6-methyl-. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies help predict the efficacy and selectivity of potential drug candidates derived from this scaffold. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
In addition to its pharmaceutical applications, Benzenemethanol, 2,4-dimethoxy-6-methyl- has found utility in other areas of chemical research. Its unique electronic properties make it a valuable component in materials science applications such as organic electronics and liquid crystals. The ability to tune these properties through structural modifications opens up new possibilities for developing advanced materials with tailored functionalities.
The future prospects for Benzenemethanol, 2,4-dimethoxy-6-methyl- are promising as ongoing research continues to uncover new synthetic pathways and biological activities. Innovations in green chemistry principles may also lead to more sustainable methods for producing this compound without compromising on yield or purity. As the demand for specialized organic compounds grows across various industries, compounds like this will remain integral to advancing scientific knowledge and technological applications.
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